[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile is a heterocyclic compound that features a unique structure combining a chloropyridine moiety with an imidazopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile typically involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, the formation of N-(pyridin-2-yl)amides can be achieved in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Alternatively, 3-bromoimidazopyridines can be synthesized in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazopyridines.
Scientific Research Applications
[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-fibrotic and anti-tumor activities.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of [2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridines: These compounds share a similar imidazopyridine core but differ in the substituents attached to the core.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine ring instead of an imidazopyridine ring and exhibit different biological activities.
Uniqueness
[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile is unique due to its specific combination of a chloropyridine moiety with an imidazopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88571-16-8 |
---|---|
Molecular Formula |
C15H11ClN4 |
Molecular Weight |
282.73 g/mol |
IUPAC Name |
2-[2-(5-chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C15H11ClN4/c1-10-2-5-14-19-15(12-4-3-11(16)8-18-12)13(6-7-17)20(14)9-10/h2-5,8-9H,6H2,1H3 |
InChI Key |
VAYJWPDGOYWYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC#N)C3=NC=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.